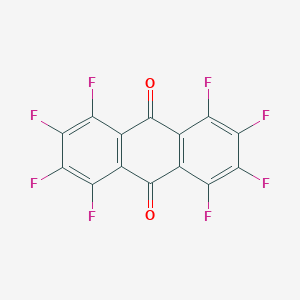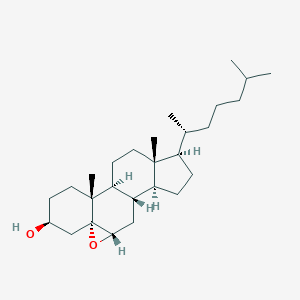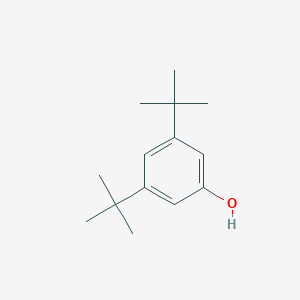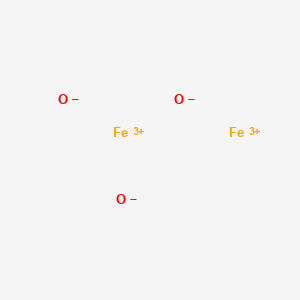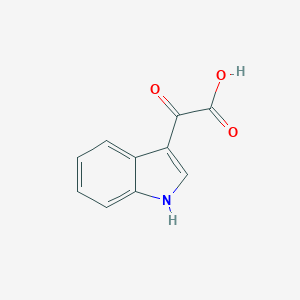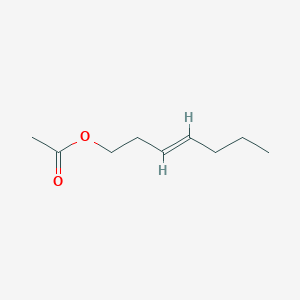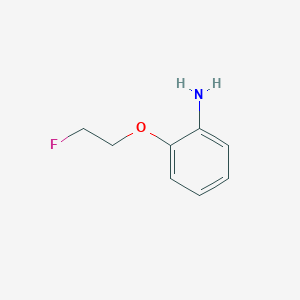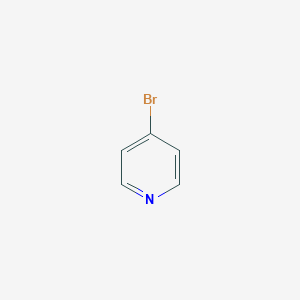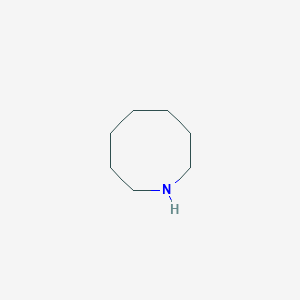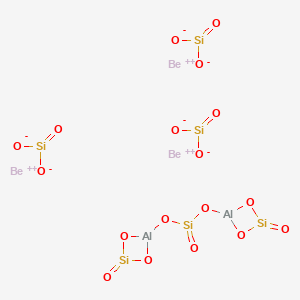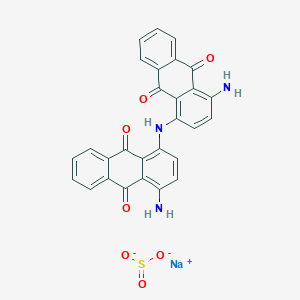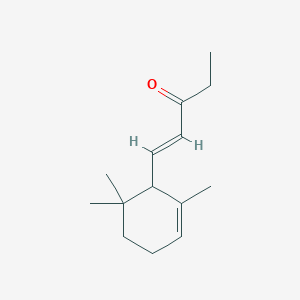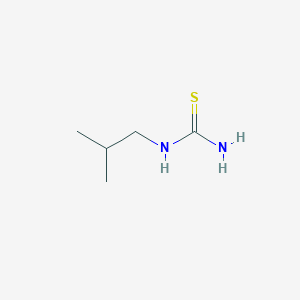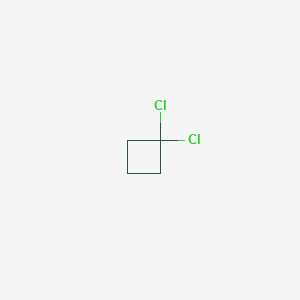
1,1-Dichlorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorocyclobutane is a chemical compound that belongs to the family of chlorocyclobutanes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1,1-Dichlorocyclobutane is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can cause changes in the structure and function of the molecule, which can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,1-Dichlorocyclobutane are not well studied. However, it is believed to have toxic effects on the liver and kidneys. It may also have mutagenic and carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Dichlorocyclobutane in lab experiments is its ability to act as an alkylating agent. This can be useful in developing new drugs and pharmaceuticals. However, its toxic effects on the liver and kidneys make it a challenging compound to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dichlorocyclobutane. One area of interest is its potential use in the development of new drugs and pharmaceuticals. Another area of interest is its mechanism of action and how it interacts with other molecules in the body. Further research is also needed to understand its toxic effects on the liver and kidneys and how these effects can be mitigated.
Conclusion:
1,1-Dichlorocyclobutane is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. While it has potential advantages in lab experiments, its toxic effects on the liver and kidneys make it a challenging compound to work with. Further research is needed to fully understand its mechanism of action and potential uses in drug development.
Synthesemethoden
1,1-Dichlorocyclobutane is synthesized through a process called the Barton reaction. The reaction involves the use of an ultraviolet light source and a photosensitizer to generate cyclobutanone and chlorine gas. The cyclobutanone is then reduced using lithium aluminum hydride to produce 1,1-Dichlorocyclobutane.
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorocyclobutane is used in various scientific research applications. One of its primary uses is in the synthesis of other chemical compounds. It is also used as a solvent in organic chemistry reactions. In addition, it is used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1506-77-0 |
|---|---|
Produktname |
1,1-Dichlorocyclobutane |
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
1,1-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |
InChI-Schlüssel |
HJHXDUJKTZWJJJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(Cl)Cl |
Kanonische SMILES |
C1CC(C1)(Cl)Cl |
Synonyme |
1,1-Dichlorocyclobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



